molecular formula C17H17N3 B6318341 Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% CAS No. 179056-17-8

Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%

Cat. No. B6318341
CAS RN: 179056-17-8
M. Wt: 263.34 g/mol
InChI Key: QXHQXPBXGREIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% (or B-PBA 95%) is a novel compound that has been studied in recent years for its potential applications in scientific research. B-PBA 95% is a derivative of the pyrazole ring, a five-membered heterocyclic ring with two nitrogen atoms that is found in many naturally occurring compounds and pharmaceuticals. B-PBA 95% has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and the enzyme responsible for the production of nitric oxide synthase (NOS). In addition, B-PBA 95% has been found to have anti-inflammatory and anti-cancer properties, and has been used in laboratory experiments to study the effects of various drugs on cells.

Advantages and Limitations for Lab Experiments

The use of B-PBA 95% in laboratory experiments has several advantages. B-PBA 95% is a potent inhibitor of cyclooxygenase-2 (Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%) and the enzyme responsible for the production of nitric oxide synthase (NOS), which makes it an ideal tool for studying the effects of various drugs on cells. In addition, B-PBA 95% is relatively easy to synthesize and is relatively stable, making it an ideal compound for laboratory experiments. However, there are some limitations to the use of B-PBA 95% in laboratory experiments. B-PBA 95% is a relatively new compound and its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments. In addition, B-PBA 95% is not readily available commercially, which can make it difficult to obtain the necessary quantities for laboratory experiments.

Future Directions

The potential future directions for the use of B-PBA 95% are numerous. B-PBA 95% could be used to study the effects of various drugs on cells, to investigate the role of nitric oxide in the regulation of cell signaling pathways, and to develop new anti-inflammatory and anti-cancer drugs. In addition, B-PBA 95% could be used to study the effects of oxidative stress and to develop new antioxidant compounds. Finally, B-PBA 95% could be used to study the effects of various environmental pollutants on cells, and to develop new compounds that could be used to protect cells from the damaging effects of these pollutants.

Synthesis Methods

B-PBA 95% can be synthesized using a variety of methods, including the use of a Grignard reaction. In the Grignard reaction, a Grignard reagent is reacted with an alkyl halide to form an intermediate product, which is then reacted with a nucleophile to form the desired product. In the case of B-PBA 95%, the Grignard reagent is reacted with benzyl bromide to form an intermediate product, which is then reacted with 3-aminopyridine to form the final product. Other methods of synthesis include the use of a three-component condensation reaction, in which an aldehyde, an amine, and an acid are reacted to form the desired product.

Scientific Research Applications

B-PBA 95% has been used in scientific research for its ability to inhibit the activity of several enzymes, including cyclooxygenase-2 (Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%) and the enzyme responsible for the production of nitric oxide synthase (NOS). In addition, B-PBA 95% has been found to have anti-inflammatory and anti-cancer properties, and has been used in laboratory experiments to study the effects of various drugs on cells. B-PBA 95% has also been used to study the effects of oxidative stress and to investigate the role of nitric oxide in the regulation of cell signaling pathways.

properties

IUPAC Name

1-phenyl-N-[[3-(1H-pyrazol-5-yl)phenyl]methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c1-2-5-14(6-3-1)12-18-13-15-7-4-8-16(11-15)17-9-10-19-20-17/h1-11,18H,12-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHQXPBXGREIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC(=CC=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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